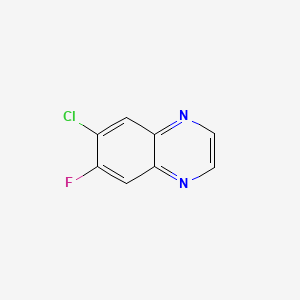

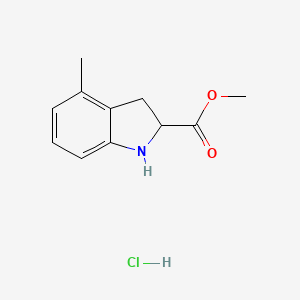

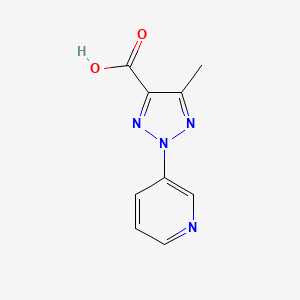

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Overview

Description

“Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Scientific Research Applications

Methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride has several potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It also has antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been investigated for its potential use as a ligand in metal-catalyzed reactions.

Mechanism of Action

- However, indole derivatives, including this compound, have been found to interact with various receptors and enzymes due to their structural similarity to tryptophan and other biologically active molecules .

Target of Action

Biochemical Pathways

- The compound’s effects may involve multiple pathways. For instance:

- Some indole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators . Certain indole derivatives have demonstrated antiviral effects against influenza A and Coxsackie B4 viruses . Indole compounds can scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is its relatively simple synthesis method. It is also stable under normal laboratory conditions, making it easy to handle and store. However, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its toxicity and potential side effects on human health need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are several future directions for research on methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride. One area of interest is its potential as a novel anticancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Another potential application is in the development of new antimicrobial agents, particularly for the treatment of drug-resistant infections. Additionally, its use as a ligand in metal-catalyzed reactions could lead to the development of new synthetic methods in organic chemistry.

properties

IUPAC Name |

methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-9-8(7)6-10(12-9)11(13)14-2;/h3-5,10,12H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOZEKEVDDKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(NC2=CC=C1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2059937-57-2 | |

| Record name | methyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)

![Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride](/img/structure/B1435751.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)